

3-methoxypent-1-yne molecular structure and IUPAC name

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Compound of Interest

Compound Name: 3-methoxypent-1-yne

Cat. No.: B6264351

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An In-depth Technical Guide to 3-methoxypent-1-yne

IUPAC Name: **3-methoxypent-1-yne**^[1] Molecular Formula: C₆H₁₀O^[1]

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for **3-methoxypent-1-yne**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

3-methoxypent-1-yne is an organic compound characterized by a five-carbon pent-1-yne backbone with a methoxy group attached to the third carbon atom. The presence of both an alkyne and an ether functional group makes it a versatile molecule in organic synthesis.

A summary of its key computed properties is presented in the table below.

Property	Value	Source
Molecular Weight	98.14 g/mol	PubChem[1]
Exact Mass	98.073164938 Da	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	9.2 Å ²	PubChem[1]
Complexity	77.4	PubChem[1]

Experimental Data

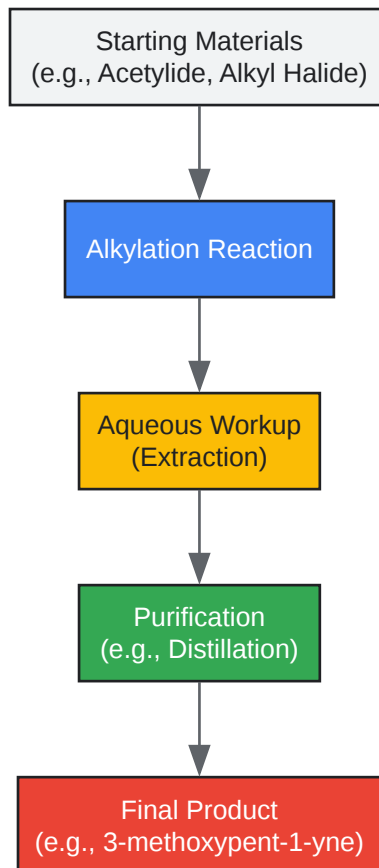
Despite a thorough search of scientific literature and chemical databases, detailed experimental protocols for the synthesis of **3-methoxypent-1-yne**, along with associated quantitative data such as reaction yields and specific spectroscopic analyses (NMR, IR, Mass Spectrometry), are not readily available in the public domain.

Similarly, there is no published information regarding the biological activity of **3-methoxypent-1-yne**, including any known signaling pathways or mechanisms of action. This lack of data prevents the creation of a signaling pathway diagram as requested.

Logical Representation of Synthesis

While a specific experimental protocol for **3-methoxypent-1-yne** is unavailable, a general logical workflow for the synthesis of a similar alkyne, 4,4-dimethoxybut-1-yne, can be conceptualized. This may involve the alkylation of an acetylide followed by purification. A logical diagram representing this generalized workflow is provided below.

General Synthesis Workflow for Alkynes



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Caption: Generalized workflow for alkyne synthesis.

It is important to note that this diagram represents a hypothetical pathway and has not been verified by experimental data for **3-methoxypent-1-yne**.

Conclusion

While the fundamental molecular structure and computed properties of **3-methoxypent-1-yne** are known, there is a significant gap in the publicly available scientific literature regarding its synthesis, characterization, and biological activity. Further experimental research is required to elucidate these aspects and enable a more comprehensive understanding of this compound for potential applications in research and development.

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References

- 1. 3-Methoxypent-1-yne | C₆H₁₀O | CID 23366185 - PubChem [pubchem.ncbi.nlm.nih.gov]
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